3-(4-Chloro-2-fluorophenyl)piperidine
Description
3-(4-Chloro-2-fluorophenyl)piperidine is a heterocyclic organic compound featuring a piperidine ring substituted at the 3-position with a 4-chloro-2-fluorophenyl group. This compound is of significant interest in medicinal chemistry due to the synergistic effects of its halogen substituents: the chloro group enhances lipophilicity and binding affinity, while the fluorine atom improves metabolic stability and modulates electronic properties. Patent applications highlight its utility in drug design, particularly as a substituent in piperidinylmethyl derivatives for targeted therapies .
Properties
CAS No. |
1044768-75-3 |
|---|---|
Molecular Formula |
C11H13ClFN |
Molecular Weight |
213.68 g/mol |
IUPAC Name |
3-(4-chloro-2-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13ClFN/c12-9-3-4-10(11(13)6-9)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2 |
InChI Key |
FVLCTSOPIVUNMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-fluorophenyl)piperidine typically involves the reaction of 4-chloro-2-fluoroaniline with piperidine under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the aryl halide and the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-fluorophenyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidones or reduction to form more saturated derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpiperidines, while oxidation can produce piperidones .
Scientific Research Applications
3-(4-Chloro-2-fluorophenyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-fluorophenyl)piperidine involves its interaction with specific molecular targets in biological systems. The presence of chlorine and fluorine atoms enhances its binding affinity to certain receptors and enzymes, leading to potential biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
4-(4-Chlorophenyl)piperidine
- Structure : Lacks the 2-fluoro substituent on the phenyl ring.
- Properties : Reduced polarity compared to 3-(4-chloro-2-fluorophenyl)piperidine due to the absence of fluorine. This may lower BBB permeability but increase lipophilicity (predicted LogP: ~3.2 vs. ~2.8 for the fluorinated analogue) .
- Applications : Used as an intermediate in antipsychotic drug synthesis.
4-(4-Fluorophenyl)piperidine
- Structure : Contains a 4-fluorophenyl group without the chloro substituent.
- However, the lack of chloro substitution may decrease hydrophobic interactions .
Piperazine vs. Piperidine Derivatives
- This reduces BBB permeability compared to piperidine derivatives .
- Conformational Effects: In crystal structures, piperidine derivatives show a 15–17° inclination angle between the phenyl and quinoline moieties, whereas piperazine analogues exhibit slightly smaller angles (13–14°), suggesting subtle differences in steric interactions .
Tropane vs. Piperidine Analogues
- Phenyltropanes : Compounds like 3-(4-chlorophenyl)-2-carbomethoxytropane feature a bicyclic tropane core. Replacing the tropane with piperidine (e.g., piperidine analogues of WIN 35065-2) truncates the structure, reducing rigidity. Despite this, some piperidine derivatives retain comparable dopamine transporter (DAT) inhibition potency, highlighting the importance of the 4-chlorophenyl group for binding .
Benzooxazine Derivatives
- NSC777205/207 : These 3-(4-chloro-2-fluorophenyl)benzooxazine-2,4-diones share the same aryl substituent as this compound. In silico studies show NSC777205 has 2-fold higher BBB permeability than its methoxy-substituted analogue (NSC777207), emphasizing the role of substituent positioning in pharmacokinetics .
Research Findings and Implications
- Toxicity Profile: Acute toxicity estimates for fluorinated piperidines (e.g., NSC777205) suggest lower hepatotoxicity compared to non-fluorinated analogues, likely due to reduced metabolic oxidation .
- Synthetic Utility: The compound’s boronate ester derivatives (e.g., 4-(4-chlorophenyl)-4-(4-boronophenyl)piperidine) are valuable intermediates in Suzuki-Miyaura cross-coupling reactions for drug diversification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
